molecular formula C15H20ClNO2 B5112025 ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride

ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride

Cat. No. B5112025
M. Wt: 281.78 g/mol
InChI Key: FGCZOXGJFCPSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride, also known as BTPhen, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic molecule that contains a pyridine ring and a carboxylic acid group. BTPhen is a white crystalline powder that is soluble in water and has a molecular weight of 303.83 g/mol.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. The carboxylic acid group of ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride acts as a ligand, coordinating with the metal ion to form a complex. This complexation process is highly selective, as ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride can discriminate between different metal ions based on their size, charge, and coordination geometry.
Biochemical and Physiological Effects:
ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage, which could have potential applications in the treatment of diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride in lab experiments is its high selectivity for metal ions. This compound can be used to selectively extract and separate metals from complex mixtures, which is essential in many analytical chemistry applications. However, one limitation of using ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride is its relatively low solubility in organic solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride. One area of interest is in the development of new chelating agents based on the structure of ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride. These compounds could have improved selectivity and solubility, making them more useful in analytical chemistry applications. Another area of research is in the study of the biochemical and physiological effects of ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride, which could lead to new therapeutic applications for this compound. Finally, there is potential for the use of ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride in the development of new materials, such as metal-organic frameworks, which could have applications in catalysis and gas storage.

Synthesis Methods

There are several methods for synthesizing ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride, but the most common one involves the reaction of ethyl 4-piperidone-3-carboxylate with benzylamine in the presence of hydrochloric acid. The reaction yields ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride as a hydrochloride salt, which can be purified by recrystallization.

Scientific Research Applications

Ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of analytical chemistry, where ethyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate hydrochloride is used as a chelating agent for metal ions. This compound has a high affinity for metals such as copper, nickel, and cobalt, and can be used to selectively extract and separate these metals from complex mixtures.

properties

IUPAC Name

ethyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-8H,2,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZOXGJFCPSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCN(CC1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-1,2,3,6-tetrahydro-pyridine-4-carboxylic acid ethyl ester

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